molecular formula C12H17N5O7S B14717459 Pentyl carbamimidothioate;2,4,6-trinitrophenol CAS No. 20614-08-8

Pentyl carbamimidothioate;2,4,6-trinitrophenol

Cat. No.: B14717459
CAS No.: 20614-08-8
M. Wt: 375.36 g/mol
InChI Key: LBJIYKBKJQPEFY-UHFFFAOYSA-N
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Description

Pentyl carbamimidothioate;2,4,6-trinitrophenol is a compound that combines the properties of both pentyl carbamimidothioate and 2,4,6-trinitrophenol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl carbamimidothioate;2,4,6-trinitrophenol involves the reaction of pentyl carbamimidothioate with 2,4,6-trinitrophenol under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl carbamimidothioate;2,4,6-trinitrophenol is unique due to the combination of the carbamimidothioate and trinitrophenol moieties, which impart distinct chemical and physical properties. This combination allows for a wide range of applications in different fields, making it a versatile compound .

Properties

CAS No.

20614-08-8

Molecular Formula

C12H17N5O7S

Molecular Weight

375.36 g/mol

IUPAC Name

pentyl carbamimidothioate;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C6H14N2S/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3-4-5-9-6(7)8/h1-2,10H;2-5H2,1H3,(H3,7,8)

InChI Key

LBJIYKBKJQPEFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC(=N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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